Ethene;prop-1-ene Ethene;prop-1-ene
Brand Name: Vulcanchem
CAS No.: 9010-79-1
VCID: VC20746612
InChI: InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2
SMILES: CC=C.C=C
Molecular Formula: C5H10
Molecular Weight: 70.13 g/mol

Ethene;prop-1-ene

CAS No.: 9010-79-1

Cat. No.: VC20746612

Molecular Formula: C5H10

Molecular Weight: 70.13 g/mol

* For research use only. Not for human or veterinary use.

Ethene;prop-1-ene - 9010-79-1

Specification

CAS No. 9010-79-1
Molecular Formula C5H10
Molecular Weight 70.13 g/mol
IUPAC Name ethene;prop-1-ene
Standard InChI InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2
Standard InChI Key HQQADJVZYDDRJT-UHFFFAOYSA-N
SMILES CC=C.C=C
Canonical SMILES CC=C.C=C

Introduction

Chemical Identity and Structure

Structural Variations

The structure of ethene;prop-1-ene copolymers can vary significantly depending on the polymerization conditions, catalyst systems, and monomer feed ratios. These variations include:

Structural TypeDescriptionTypical Properties
Random CopolymerEthylene and propylene units randomly distributedBalanced flexibility and strength
Block CopolymerDistinct blocks of polyethylene and polypropyleneCombines properties of both homopolymers
Alternating CopolymerRegular alternation of ethylene and propylene unitsUniform structure with predictable properties
Gradient CopolymerGradual change in monomer compositionTransition properties between homopolymers

Preparation Methods and Synthesis

Polymerization Techniques

The synthesis of ethene;prop-1-ene involves the copolymerization of ethylene and propylene through various polymerization techniques, each resulting in different polymer architectures and properties. The main polymerization methods include:

  • Anionic Polymerization: This method involves the attack of a nucleophile on the double bond of the monomers, forming a carbanion that propagates the polymer chain.

  • Cationic Polymerization: This technique uses electrophilic reagents to initiate the polymerization by forming a carbocation that propagates the chain.

  • Free Radical Polymerization: In this method, free radicals generated by initiators such as organic peroxides react with the monomers to form the polymer chain.

Industrial Production

Industrial production of ethene;prop-1-ene typically involves high-pressure polymerization processes with catalysts such as Ziegler-Natta catalysts, which provide control over the polymer's molecular weight and structure. These processes typically operate at temperatures around 120°C and pressures between 10-50 bar, yielding materials suitable for automotive and packaging applications.

Polymerization Mechanisms

Catalyst Systems and Their Functions

Various catalyst systems can be employed for the synthesis of ethene;prop-1-ene, each with specific mechanisms and resulting polymer properties. Table 1 summarizes key catalyst systems used in the synthesis:

Table 1: Catalyst Systems for Ethene;prop-1-ene Synthesis

Catalyst SystemMechanismKey Findings
MgCl₂/TiCl₄ + Al(iBu)₃Ziegler-Natta catalysis with high regioselectivityEthylene exhibits higher chain propagation rates than propylene (3:1 ratio)
rac-Me₂Si(indenyl)₂ZrCl₂/MAOMetallocene-mediated polymerizationProduces polymers with controlled tacticity and molecular weight distribution

Reaction Pathways and Mechanisms

The copolymerization of ethylene and propylene involves complex reaction pathways. The interactions between propene (as an ene) and ethylene (as an enophile) can proceed via asynchronous pathways with specific activation barriers, as shown in Table 2:

Table 2: Reaction Parameters for Ethene and Propene Interactions

Reaction TypeActivation BarrierMechanistic Pathway
Propene + Ethylene138 kJ/molStepwise mechanism preferred over concerted pathway

Related Chemical Processes

Recent Advancements

Recent developments include room temperature ethene to propene (ETP) tandem catalysis, representing significant advancement in converting ethylene to propylene under mild conditions . This approach offers potential new pathways for alkene transformation processes that may be relevant to understanding the chemistry of ethene;prop-1-ene copolymers.

Environmental Aspects

Natural Emissions of Monomers

Research on the natural occurrence of the constituent monomers provides context for understanding the environmental aspects of ethene;prop-1-ene. A study on emissions from a midlatitude forest reported significant natural emissions of both ethene and propene . Table 3 summarizes these findings:

Table 3: Natural Emissions of Ethene and Propene from Midlatitude Forest

CompoundAverage Summer Emission (10¹⁰ molecules cm⁻² s⁻¹)
Ethene2.63 ± 0.13
Propene1.13 ± 0.04
1-Butene0.40 ± 0.10

The study found that biogenic emissions of ethene were about half the anthropogenic emission, while biogenic emissions of propene were twice as large as anthropogenic emissions . This suggests a significant natural cycle for these compounds in the environment.

Emission Patterns and Environmental Factors

The emissions of ethene and propene from forest environments were correlated with incident solar radiation, suggesting photosynthetic activity plays a role in their production . Average daytime (10:00 to 15:00 LT, June 1 to October 31) hydrocarbon gradients were measured at 0.045, 0.024, and 0.012 ppbv for ethene, propene, and 1-butene, respectively .

Physical and Chemical Properties

Comparative Analysis with Related Compounds

While specific properties of ethene;prop-1-ene must be determined experimentally, some insights can be gained by comparing it with related compounds. Table 4 provides a comparison with a related polymer:

Table 4: Comparison with Related Polymer

Property1-Propene, polymer with carbon monoxide and ethene (88995-51-1)Ethene;prop-1-ene (9010-79-1)
Melting Point180 °C Variable depending on composition
Density0.26 g/cm³ (Solid) Typically between 0.85-0.90 g/cm³
StructureContains CO linkagesDoes not contain CO

Applications and Industrial Significance

Current Applications

Ethene;prop-1-ene copolymers find applications across various industries due to their versatile properties:

  • Automotive Industry: Components including bumpers, interior panels, and fuel systems

  • Packaging Materials: Food containers, flexible packaging, and consumer products

  • Construction Materials: Pipes, fittings, and insulation products

  • Consumer Goods: Household items, toys, and other plastic products

Future Prospects

The growing interest in sustainable and high-performance materials suggests continued development of ethene;prop-1-ene copolymers with enhanced properties. Recent advancements in catalysis, particularly the room temperature ethene to propene (ETP) tandem catalysis , point toward more efficient and environmentally friendly production methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator